molecular formula C16H16N2O2S B2954118 N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide CAS No. 941894-48-0

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2954118
CAS No.: 941894-48-0
M. Wt: 300.38
InChI Key: DXKWLQKILPAFNV-UHFFFAOYSA-N
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Description

N1-(2-(Methylthio)phenyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) core with substituted aromatic groups at both nitrogen termini. The N1 position is functionalized with a 2-(methylthio)phenyl group, introducing a sulfur-containing methylthio (-SMe) moiety at the ortho position of the benzene ring. The N2 position features a p-tolyl group (4-methylphenyl), contributing hydrophobicity and steric bulk.

Properties

IUPAC Name

N-(4-methylphenyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-7-9-12(10-8-11)17-15(19)16(20)18-13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWLQKILPAFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide typically involves the reaction of 2-(methylthio)aniline with p-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects:

  • Electron-Withdrawing Groups (Cl, CN) : Increase polarity and metabolic resistance but may reduce synthetic yields (e.g., compound 22, 23% yield) .
  • Electron-Donating Groups (MeO, MeS) : Improve solubility and bioavailability. Methylthio (-SMe) offers unique sulfur-mediated interactions in enzyme binding .
  • Bulkier Groups (Adamantyl) : Enhance target selectivity but may complicate synthesis .

A. Enzyme Inhibition :

  • Compound 20 (3-chlorophenyl) inhibits cytochrome P450 4F11, while adamantyl-containing analogs (e.g., compound 6) target soluble epoxide hydrolase . The methylthio group in the target compound may modulate CYP450 interactions due to sulfur’s nucleophilic character.

B. Flavor Modulation :

  • S336 (2,4-dimethoxybenzyl/pyridinylethyl) is a high-potency umami agonist. The target compound’s p-tolyl group could mimic hydrophobic interactions of S336’s pyridinylethyl chain, but its methylthio group might introduce bitter or savory notes .

C. Toxicology :

  • The methylthio group may alter metabolic pathways, necessitating specific toxicological evaluation.

Physicochemical Properties

  • Solubility : Methoxy and methylthio groups enhance water solubility compared to halogens.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) for methylthio analogs are expected at m/z ~340–360, similar to compound 19 (m/z 376.9) .

Biological Activity

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in modulating various cellular processes. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on protein kinases, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which is known for its ability to interact with biological targets. The specific structural features include:

  • Methylthio group : Enhances lipophilicity and may influence binding affinity.
  • Phenyl and tolyl substituents : Contribute to the compound's overall hydrophobic character.

The primary biological activity of this compound revolves around its interaction with protein kinases. It has been shown to modulate enzymatic activity related to various signaling pathways, including those involved in cell proliferation and differentiation.

Key Mechanisms:

  • Protein Kinase Inhibition : The compound acts as an inhibitor of specific protein kinases, which are crucial in regulating cell cycle progression and apoptosis. This inhibition can lead to reduced tumor growth in cancer models.
  • Cellular Proliferation Modulation : By affecting kinase activity, the compound can alter cellular proliferation rates, making it a candidate for anti-cancer therapies.

Research Findings

Recent studies have highlighted the biological efficacy of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Activity Inhibition of tumor cell proliferation in vitro
Kinase Modulation Reduced activity of c-Kit and related pathways
Cytotoxic Effects Induced apoptosis in cancer cell lines
Antimicrobial Activity Moderate effectiveness against specific pathogens

Case Studies

  • Cancer Cell Line Study : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Kinase Activity Assessment : A detailed assessment revealed that this compound effectively inhibited c-Kit kinase activity, which is often overexpressed in several malignancies. This inhibition correlated with decreased cell viability in c-Kit-dependent tumor models.
  • Microbial Resistance Testing : The compound was also evaluated for its antimicrobial properties against common bacterial strains. Results indicated moderate inhibitory effects, suggesting potential utility as an antimicrobial agent.

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